![molecular formula C22H17ClN4O3 B2370891 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1207041-25-5](/img/structure/B2370891.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, pharmacological effects, and case studies.
Synthesis and Characterization
The compound has been synthesized through various methods, typically involving the reaction of benzo[d][1,3]dioxole derivatives with chlorophenyl and pyrrole moieties. The synthesis process often includes steps such as refluxing with acetone and purification through column chromatography. For example, a related compound was synthesized using a similar method with an 82% yield .
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing the benzo[d][1,3]dioxole fragment have shown promising results against various cancer cell lines. One study evaluated the cytotoxic effects of related compounds and found IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound's potential antimicrobial properties have also been explored. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting that the benzo[d][1,3]dioxole structure contributes to enhanced antimicrobial activity. For instance, a related derivative exhibited strong inhibition against Candida species .
Anti-fibrotic Effects
Another area of investigation is the anti-fibrotic activity of compounds containing the benzo[d][1,3]dioxole moiety. One study reported that these compounds could inhibit collagen synthesis in hepatic stellate cells, thereby reducing fibrosis in liver injury models . This suggests a potential therapeutic application in treating fibrotic diseases.
Case Studies and Research Findings
Several studies have focused on the pharmacokinetic properties and biological activities of similar compounds:
Analyse Des Réactions Chimiques
Hydrolysis of Ester Precursors
The carboxylic acid group in this compound is often synthesized via hydrolysis of ester intermediates. For example, hydrolysis of ethyl 5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate derivatives under basic conditions yields the corresponding carboxylic acids.
Reaction Conditions
-
Reagents : NaOH (aqueous), HCl (for acidification)
-
Temperature : Reflux (1–2 hours)
-
Yield : ~85–90%
Ester Precursor | Hydrolysis Product | Key Reference |
---|---|---|
Ethyl 5-(1H-pyrrol-1-yl)-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | 5-(1H-Pyrrol-1-yl)-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid |
This step is critical for generating reactive intermediates for subsequent amidation .
Amidation Reactions
The carboxylic acid intermediate undergoes amidation with primary amines, such as benzo[d] dioxol-5-ylmethanamine, to form the final carboxamide.
Reaction Mechanism
-
Activation : Carboxylic acid activated using EDC/HOBt or DCC.
-
Coupling : Reaction with amines in dichloromethane (DCM) or dimethylformamide (DMF).
-
Workup : Washing with HCl, NaHCO₃, and brine, followed by crystallization.
Amine Used | Product | Yield | Conditions |
---|---|---|---|
Benzo[d] dioxol-5-ylmethanamine | Target compound | 75–81% | EDC/HOBt, DCM, RT |
This reaction is stereospecific, with no observed racemization due to the absence of chiral centers .
Suzuki–Miyaura Coupling
The pyrrole ring can undergo cross-coupling reactions. For instance, the 5-(1H-pyrrol-1-yl) group participates in palladium-catalyzed couplings with aryl boronic acids.
Typical Conditions
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : Dioxane/water (3:1)
-
Temperature : 80–100°C
Boronic Acid | Coupled Product | Application |
---|---|---|
p-Tolylboronic acid | 1-(2-Chlorophenyl)-5-(p-tolylpyrrolyl) variant | Antibiotic adjuvant development |
This reaction modifies the hydrophobic profile of the compound, enhancing bacterial membrane penetration .
Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Example Reaction
-
Reagents : KOH, CuI, ethylene glycol
-
Substituent : Replacement of Cl with OCH₃ or NH₂ groups.
Reagent | Product | Yield |
---|---|---|
Methoxide | 1-(2-Methoxyphenyl) derivative | 60% |
Ammonia | 1-(2-Aminophenyl) derivative | 55% |
Substitution at this position alters electronic properties, impacting binding to biological targets.
Oxidation and Reduction
The pyrrole and pyrazole rings show redox activity:
-
Oxidation : MnO₂ oxidizes pyrrole to γ-lactam derivatives.
-
Reduction : H₂/Pd-C reduces nitro groups (if present) to amines.
Functional Impact
-
Oxidation enhances hydrogen-bonding capacity (e.g., hydroxyl groups improve solubility) .
-
Reduction of nitro groups generates intermediates for further derivatization .
Structural Modifications via Piperazine Linkers
The carboxamide group can be functionalized with piperazine derivatives to enhance pharmacokinetic properties.
Example
-
Reaction : Condensation with 4-(pyrimidin-2-yl)piperazine.
-
Result : Improved MAGL (monoacylglycerol lipase) inhibition (IC₅₀ = 6.8 µM) .
Modification | Biological Activity | Reference |
---|---|---|
Piperazinylpyrimidine | COX-II inhibition (IC₅₀ = 0.8 µM) |
Stability Under Acidic/Basic Conditions
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c23-17-5-1-2-6-18(17)27-22(26-9-3-4-10-26)16(13-25-27)21(28)24-12-15-7-8-19-20(11-15)30-14-29-19/h1-11,13H,12,14H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSVVEAPNKURAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)N5C=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.